(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride
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Overview
Description
(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoromethyl group and a methoxypyrrolidine ring.
Preparation Methods
The synthesis of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride involves several steps. One common method includes the reaction of a suitable pyrrolidine derivative with a fluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxypyrrolidine ring may also contribute to the compound’s overall activity by stabilizing its interaction with the target molecules .
Comparison with Similar Compounds
(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride can be compared with other similar compounds such as:
(2R,4R)-2-(Hydroxymethyl)-4-methoxypyrrolidine: This compound lacks the fluorine atom, which may result in different reactivity and binding properties.
(2R,4R)-2-(Chloromethyl)-4-methoxypyrrolidine: The presence of a chlorine atom instead of fluorine can lead to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPJXMRKQZAJH-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411177-23-4 |
Source
|
Record name | (2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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